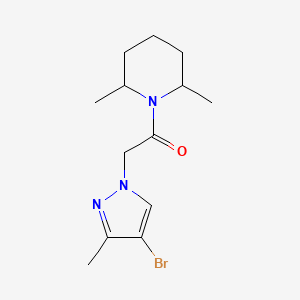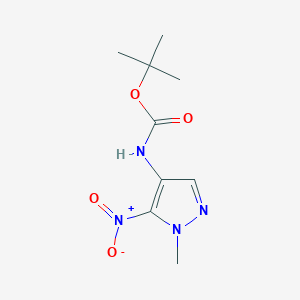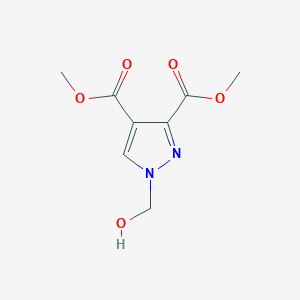![molecular formula C22H19BrN4O5 B10901007 2-(5-bromo-2-methoxy-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10901007.png)
2-(5-bromo-2-methoxy-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes bromine, methoxy, nitrophenyl, and phenylacetamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE typically involves multiple steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Methoxylation: The brominated intermediate undergoes methoxylation using methanol in the presence of a base like sodium methoxide.
Phenoxy Substitution: The methoxylated intermediate is reacted with phenol in the presence of a base to form the phenoxy derivative.
Acetamide Formation: Finally, the phenoxy derivative is reacted with phenylacetyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylacetamide groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the site of oxidation.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications.
Biology and Medicine
The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating certain biological pathways. The presence of the nitrophenyl and hydrazone groups suggests potential interactions with cellular proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE: Similar compounds include other hydrazone derivatives and phenylacetamide derivatives.
Hydrazone Derivatives: Compounds like 2-(4-NITROPHENYL)HYDRAZONO derivatives.
Phenylacetamide Derivatives: Compounds like N-PHENYLACETAMIDE derivatives.
Uniqueness
The uniqueness of 2-(5-BROMO-2-METHOXY-4-{[(E)-2-(4-NITROPHENYL)HYDRAZONO]METHYL}PHENOXY)-N~1~-PHENYLACETAMIDE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both electron-withdrawing (nitro, bromo) and electron-donating (methoxy) groups provides a unique electronic environment that can be exploited in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C22H19BrN4O5 |
|---|---|
Poids moléculaire |
499.3 g/mol |
Nom IUPAC |
2-[5-bromo-2-methoxy-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C22H19BrN4O5/c1-31-20-11-15(13-24-26-17-7-9-18(10-8-17)27(29)30)19(23)12-21(20)32-14-22(28)25-16-5-3-2-4-6-16/h2-13,26H,14H2,1H3,(H,25,28)/b24-13+ |
Clé InChI |
YYHSHVSSWXKYTQ-ZMOGYAJESA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC(=O)NC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br)OCC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Bromo-2-(difluoromethoxy)phenyl][4-(2-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B10900927.png)
![N-benzyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B10900937.png)
![4,4'-[(3,4-dimethoxyphenyl)methanediyl]bis[2-(1,3-benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one]](/img/structure/B10900940.png)
![(E)-3-(5-Nitro-2-furyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propen-1-one](/img/structure/B10900942.png)
![5-(4-bromophenyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900945.png)
![4-[[3-[13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaen-4-yl]phenyl]methoxy]benzonitrile](/img/structure/B10900957.png)
![3-[(acetyloxy)methyl]-7-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10900969.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900975.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B10900979.png)
![Methyl(([1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-YL]methyl))amine](/img/structure/B10900993.png)

![N-(4-iodo-2-methylphenyl)-4-oxo-4-[2-(4-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B10901019.png)


